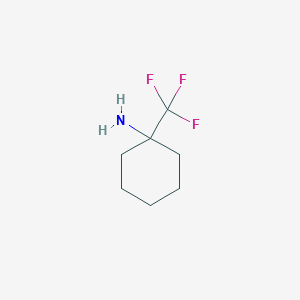

1-(Trifluoromethyl)cyclohexan-1-amine

Description

Properties

IUPAC Name |

1-(trifluoromethyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N/c8-7(9,10)6(11)4-2-1-3-5-6/h1-5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIORJTOKGGMCRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Role of Trifluoromethylated Aliphatic Scaffolds in Modern Chemistry

An In-depth Technical Guide to 1-(Trifluoromethyl)cyclohexan-1-amine (CAS 134424-35-4): A Building Block for Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of 1-(Trifluoromethyl)cyclohexan-1-amine, a fluorinated aliphatic amine of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. The strategic incorporation of a trifluoromethyl group onto a cyclohexane scaffold imparts unique physicochemical properties that are highly sought after in the design of novel molecules. This document details the compound's properties, proposes a robust synthetic pathway with mechanistic insights, and presents a theoretical analysis of its spectral characteristics. Furthermore, it covers essential safety and handling protocols and explores its potential applications as a versatile chemical building block. This guide is intended for scientists and technical professionals seeking to leverage the unique attributes of this compound in their research and development programs.

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, with nearly 40% of recently FDA-approved drugs featuring at least one fluorine atom.[1] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to profoundly alter a molecule's properties.[2] Its strong electron-withdrawing nature and high lipophilicity (Hansch π value of +0.88) can enhance metabolic stability by blocking sites of oxidation, improve binding affinity to biological targets, and increase membrane permeability and oral bioavailability.[3]

When the CF₃ group is installed on a non-aromatic, saturated scaffold like a cyclohexane ring, it creates a three-dimensional structure that can better mimic the shapes of endogenous ligands and explore complex binding pockets within proteins. 1-(Trifluoromethyl)cyclohexan-1-amine combines the benefits of the CF₃ group with a versatile primary amine handle on a conformationally rich cyclohexane core. The geminal arrangement of the amine and trifluoromethyl groups creates a sterically defined quaternary center, offering a unique vector for molecular elaboration. This makes it a highly valuable building block for creating libraries of novel compounds with potential applications as pharmaceuticals, agrochemicals, and advanced materials.[4][5]

Physicochemical and Computed Properties

The fundamental properties of 1-(Trifluoromethyl)cyclohexan-1-amine and its commonly used hydrochloride salt are summarized below. This data is critical for planning reactions, purification, and storage.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| CAS Number | 134424-35-4 | 1311315-20-4 | [6] |

| Molecular Formula | C₇H₁₂F₃N | C₇H₁₃ClF₃N | [5][6] |

| Molecular Weight | 167.17 g/mol | 203.63 g/mol | [5][6] |

| Physical Form | Not specified (likely liquid) | Solid | |

| Storage Conditions | Sealed in dry, 2-8°C | Inert atmosphere, 2-8°C | [5][6] |

| SMILES | NC1(C(F)(F)F)CCCCC1 | C1CCC(CC1)(C(F)(F)F)N.Cl | [5][6] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | Not Applicable | [6] |

| Computed logP | 2.21 | Not Applicable | [6] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The most direct approach involves the nucleophilic trifluoromethylation of a cyclohexanone-derived imine using Ruppert's reagent (trimethyl(trifluoromethyl)silane, TMSCF₃).

Caption: Proposed synthetic workflow for 1-(Trifluoromethyl)cyclohexan-1-amine.

Step-by-Step Laboratory Protocol

Disclaimer: This is a representative protocol and should be adapted and optimized under appropriate laboratory safety procedures.

-

Imine Formation: To a solution of cyclohexanone (1.0 eq) in toluene, add benzylamine (1.05 eq). Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected. The solvent is then removed under reduced pressure to yield the crude N-benzyl cyclohexanimine, which can be used directly in the next step.

-

Nucleophilic Trifluoromethylation: Dissolve the crude imine in anhydrous THF and cool the solution to 0°C under an inert atmosphere (e.g., Argon). Add TMSCF₃ (1.5 eq) followed by a catalytic amount of a fluoride initiator, such as tetrabutylammonium fluoride (TBAF, ~5 mol%). Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Workup and Deprotection: Upon completion (monitored by TLC or GC-MS), quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. The crude N-benzyl protected amine is then dissolved in methanol, and palladium on carbon (10 wt. %) is added. The mixture is subjected to hydrogenation (H₂ balloon or Parr apparatus) until the benzyl group is cleaved.

-

Purification: After hydrogenolysis, the catalyst is filtered off through Celite, and the solvent is removed. The resulting crude 1-(Trifluoromethyl)cyclohexan-1-amine can be purified by distillation or flash column chromatography on silica gel to yield the final product.

Mechanistic Rationale

The key step is the addition of the trifluoromethyl nucleophile to the imine. TMSCF₃ itself is not nucleophilic enough; it requires an activator. A catalytic amount of a fluoride source (like TBAF) attacks the silicon atom, generating a highly reactive, transient trifluoromethyl anion (⁻CF₃) or a hypervalent silicate species which then attacks the electrophilic carbon of the C=N double bond.[7] The use of a benzyl protecting group for the amine is strategic: it is robust enough to withstand the trifluoromethylation conditions but can be easily removed under standard hydrogenolysis conditions, which are generally clean and high-yielding.

Theoretical Spectral Analysis and Characterization

For a novel or specialized compound, readily available spectral data can be scarce. However, a theoretical analysis based on its structure provides a powerful tool for researchers to identify and characterize the molecule during synthesis and quality control.

Mass Spectrometry (MS)

Under Electron Impact (EI) ionization, the molecular ion (M⁺) peak is expected at an m/z of 167.10. The fragmentation pattern would be characteristic of an aliphatic amine and a cyclohexane derivative.

-

Molecular Ion (M⁺): m/z = 167.

-

Loss of NH₂: [M - 16]⁺ = m/z 151.

-

Loss of CF₃: [M - 69]⁺ = m/z 98. This would be a significant fragment due to the stability of the resulting secondary carbocation.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a classic fragmentation for amines. This would lead to the loss of an ethyl radical (C₂H₅•) from the ring, resulting in a fragment around m/z 138.

-

Cyclohexane Ring Fragmentation: Complex fragmentation of the ring would produce a series of peaks in the lower mass range (e.g., m/z 83, 69, 55, 41).

Caption: Safe handling workflow for 1-(Trifluoromethyl)cyclohexan-1-amine.

Storage and Stability

The compound should be stored in a tightly sealed container in a dry, well-ventilated place, with recommended temperatures between 2-8°C. [6]Storing under an inert atmosphere (e.g., Argon) is advisable, especially for the free base, to prevent potential degradation from atmospheric moisture and CO₂.

Applications in Research and Development

A Versatile Building Block for Drug Discovery

1-(Trifluoromethyl)cyclohexan-1-amine is a prime candidate for use as a building block in drug discovery pipelines. Its value lies in the combination of three key features:

-

3D Structural Complexity: The saturated cyclohexane ring provides a non-flat, conformationally mobile scaffold, which is increasingly favored over simple flat aromatic rings for achieving target selectivity and improving physicochemical properties.

-

Trifluoromethyl Group: As discussed, this group enhances metabolic stability, lipophilicity, and binding interactions. [3]3. Primary Amine Handle: The amine group is a key functional group for derivatization, allowing for the straightforward synthesis of amides, sulfonamides, ureas, and secondary/tertiary amines, enabling rapid exploration of the surrounding chemical space. [5]

Logical Derivatization Pathways

The primary amine serves as a versatile anchor point for library synthesis. Researchers can use parallel synthesis techniques to quickly generate a diverse set of analogues for structure-activity relationship (SAR) studies.

Caption: Common derivatization reactions utilizing the primary amine handle.

Conclusion

1-(Trifluoromethyl)cyclohexan-1-amine is a valuable and highly functionalized building block for chemical synthesis. Its unique structure, combining a trifluoromethyl group and a primary amine on a quaternary center of a cyclohexane ring, provides an excellent starting point for the development of novel compounds with desirable three-dimensional characteristics and enhanced physicochemical properties. While detailed published data on its synthesis and spectral properties are limited, established chemical principles allow for the confident prediction of its behavior and characteristics. This guide provides the foundational knowledge for researchers to synthesize, handle, and strategically employ this compound in their discovery programs.

References

Click to expand

-

Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Retrieved from [Link]

-

Bykova, T., Al-Maharik, N., Slawin, A. M. Z., & O'Hagan, D. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 727–732. Retrieved from [Link]

-

O'Hagan, D., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 727-732. Retrieved from [Link]

- Google Patents. (n.d.). EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0302552). Retrieved from [Link]

-

MDPI. (2021). Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Retrieved from [Link]

- Google Patents. (n.d.). CN1729155A - Cyclohexane derivatives and preparation methods thereof.

-

Purdue University. (2025, January 7). Altman lab discovers chemical method impacting pharmacy, beyond. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Retrieved from [Link]

-

PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl amines. Retrieved from [Link]

- Google Patents. (n.d.). WO2011147576A1 - Process for the preparation of substituted 1-aminomethyl-2-phenyl-cyclohexane compounds.

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

University of California, San Diego. (2013, October 15). MS Interpretation-1: Introduction + Elemental Composition I. Retrieved from [Link]

-

Google Patents. (n.d.). United States Patent Office. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Review of 2,4-dichlorophenoxyacetic acid (2,4-D) biomonitoring and epidemiology. Retrieved from [Link]

- Google Patents. (n.d.). US5741928A - Process for producing bis (aminomethyl) cyclohexane.

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

-

ACS Publications. (n.d.). Infrared Studies of Amine Complexes. I. Self-Association of Aniline in Cyclohexane Solution1. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Interpretation of Mass Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Retrieved from [Link]

-

WIPO Patentscope. (2013, September 12). WO/2013/134424 RECOMBINANT HOST CELLS FOR THE PRODUCTION OF MALONATE. Retrieved from [Link]

-

PubMed. (2002, July 15). Review of 2,4-dichlorophenoxyacetic acid (2,4-D) epidemiology and toxicology. Retrieved from [Link]

Sources

- 1. N–Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist′s toolbox - American Chemical Society [acs.digitellinc.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review | MDPI [mdpi.com]

- 5. Pannellum [meiji.ac.jp]

- 6. chemscene.com [chemscene.com]

- 7. α-Trifluoromethyl amine synthesis [organic-chemistry.org]

Structure and molecular weight of 1-CF3-cyclohexylamine

An In-depth Technical Guide to 1-(Trifluoromethyl)cyclohexan-1-amine

Authored by: Gemini, Senior Application Scientist

Abstract

1-(Trifluoromethyl)cyclohexan-1-amine is a pivotal fluorinated building block in modern medicinal chemistry and materials science. The strategic placement of a trifluoromethyl (CF3) group on the C1 position of a cyclohexylamine scaffold imparts a unique combination of physicochemical properties, including enhanced metabolic stability, modulated basicity, and increased lipophilicity. These attributes make it a highly valuable synthon for the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive technical overview of its structure, molecular weight, synthesis, spectroscopic characterization, and core applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Structure and Physicochemical Properties

1-(Trifluoromethyl)cyclohexan-1-amine, also known as 1-trifluoromethyl-1-aminocyclohexane, possesses a unique structure where both a primary amine (-NH2) and a trifluoromethyl (-CF3) group are attached to the same carbon atom of a cyclohexane ring. This geminal arrangement is central to its chemical behavior and utility.

The presence of the highly electronegative CF3 group significantly influences the molecule's properties. It acts as a strong electron-withdrawing group, which reduces the electron density on the adjacent amine. This inductive effect lowers the basicity of the nitrogen atom compared to its non-fluorinated analog, cyclohexylamine. This modulation of pKa is a critical parameter in drug design for optimizing receptor binding and pharmacokinetic profiles.

Table 1: Key Physicochemical and Identification Data

| Parameter | Data | Reference(s) |

| IUPAC Name | 1-(Trifluoromethyl)cyclohexan-1-amine | [1] |

| CAS Number | 134424-35-4 | [2][3] |

| Molecular Formula | C₇H₁₂F₃N | [2] |

| Molecular Weight | 167.17 g/mol | [2] |

| SMILES | NC1(C(F)(F)F)CCCCC1 | [2][3] |

| Purity (Typical) | ≥95-98% | [2] |

| Physical Form | Solid (as HCl salt) | |

| Storage Conditions | Sealed in dry, 2-8°C | [2][4] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of α-trifluoromethylamines like 1-(CF3)-cyclohexylamine is a non-trivial task. A robust and common approach involves the modification of a ketone precursor, in this case, cyclohexanone. The use of nucleophilic trifluoromethylating agents, such as the Ruppert-Prakash reagent (TMSCF3), is a cornerstone of this methodology.

The following protocol outlines a logical synthetic pathway. This multi-step, one-pot process is designed for efficiency and is based on well-established organofluorine chemistry principles.

Experimental Protocol: Nucleophilic Trifluoromethylation and Amination

-

Step 1: Hemiaminal Formation. Cyclohexanone is treated with an ammonia source (e.g., aqueous ammonia or generated in situ from ammonium salts) in an appropriate solvent like THF or methanol. This forms a reactive hemiaminal intermediate. The equilibrium lies towards the ketone, but the hemiaminal is susceptible to further reaction.

-

Step 2: Nucleophilic Trifluoromethylation. The Ruppert-Prakash reagent (TMSCF3) is introduced, along with a catalytic amount of a fluoride initiator (e.g., tetrabutylammonium fluoride - TBAF). The initiator activates the TMSCF3 to generate a "naked" trifluoromethyl anion equivalent (:CF3⁻). This potent nucleophile attacks the electrophilic carbon of the hemiaminal intermediate. This step is the key C-CF3 bond-forming reaction.[5]

-

Step 3: Silyl Group Transfer and Hydrolysis. Following the addition of the CF3 group, the trimethylsilyl (TMS) group is transferred to the oxygen atom, forming a silyl ether intermediate.

-

Step 4: Aqueous Workup. The reaction is quenched with water or a mild acid. This hydrolyzes the silyl ether and any remaining intermediates to yield the final product, 1-(trifluoromethyl)cyclohexan-1-amine. The product is then isolated and purified using standard techniques such as distillation or column chromatography.

Caption: Logical workflow for the synthesis of 1-(CF3)-cyclohexylamine.

Spectroscopic and Structural Confirmation

Structural elucidation of 1-(CF3)-cyclohexylamine relies on a combination of standard spectroscopic techniques. While specific spectra for this exact compound are not publicly available, the expected data can be reliably predicted based on its structure and established principles.

-

¹H NMR (Proton NMR): The spectrum would be characterized by broad, overlapping signals in the aliphatic region (typically δ 1.0-2.0 ppm) corresponding to the ten protons of the cyclohexane ring.[6] The two protons of the -NH2 group would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR (Carbon NMR): The carbon spectrum would be highly informative. A key signal would be the quaternary carbon bonded to both the -NH2 and -CF3 groups. This carbon would appear as a quartet (due to coupling with the three fluorine atoms, ²JCF) at a downfield chemical shift. The five other carbons of the cyclohexane ring would appear in the typical aliphatic range.

-

¹⁹F NMR (Fluorine NMR): This is the most definitive technique for confirming the presence of the trifluoromethyl group. The spectrum would show a sharp singlet, as all three fluorine atoms are chemically equivalent.[7][8] Its chemical shift would be in the characteristic range for a CF3 group attached to an aliphatic carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the key functional groups. A medium-to-weak doublet in the region of 3300-3400 cm⁻¹ would indicate the N-H stretching of a primary amine. Strong, intense absorption bands in the 1100-1300 cm⁻¹ region would confirm the presence of C-F bonds.[7]

Strategic Applications in Research and Development

The incorporation of a trifluoromethyl group is a well-established and powerful strategy in drug discovery to enhance a molecule's therapeutic potential.[9][10][11] 1-(CF3)-cyclohexylamine serves as a valuable building block to leverage these benefits.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[11] This makes the CF3 group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation. Introducing this moiety can block metabolic hotspots, thereby increasing the drug's half-life and bioavailability.[10][11]

-

Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88).[11] This property can enhance a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted therapies.

-

Modulation of Receptor Binding: The strong electron-withdrawing nature and steric bulk of the CF3 group can alter a molecule's conformation and electronic distribution. This can lead to improved binding affinity and selectivity for its biological target by creating more favorable interactions (e.g., dipole-dipole, hydrophobic) within the receptor's binding pocket.[10]

-

Material Science: Beyond pharmaceuticals, this compound is used in the synthesis of specialty polymers and coatings. The fluorinated moiety can impart desirable properties such as increased thermal stability, chemical resistance, and hydrophobicity.[12][13]

Caption: Causal relationships between the CF3 group's properties and drug efficacy.

References

-

Chem-Impex. 3-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture). [Link]

-

Chem-Impex. 4-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture). [Link]

-

Schirmer, A., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry. [Link]

-

MDPI. Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. [Link]

-

ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

National Institutes of Health (NIH). Synthesis of Fluorinated Amines: A Personal Account. [Link]

-

ResearchGate. Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. [Link]

-

MDPI. Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. [Link]

-

National Institutes of Health (NIH). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Royal Society of Chemistry. Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. [Link]

-

ResearchGate. FT.IR of Compound[3] The 1 H.NMR-Spectra: showed signals at ƃ... [Link]

Sources

- 1. 4-(trifluoromethyl)cyclohexan-1-amine 97% | CAS: 58665-70-6 | AChemBlock [achemblock.com]

- 2. chemscene.com [chemscene.com]

- 3. 134424-35-4|1-(Trifluoromethyl)cyclohexan-1-amine|BLD Pharm [bldpharm.com]

- 4. Pannellum [meiji.ac.jp]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. chemimpex.com [chemimpex.com]

Alpha-trifluoromethyl amines as medicinal chemistry building blocks

An In-Depth Technical Guide to α-Trifluoromethyl Amines as Medicinal Chemistry Building Blocks

Executive Summary

The strategic incorporation of fluorine into drug candidates represents one of the most impactful tactics in modern medicinal chemistry. Among fluorinated motifs, the trifluoromethyl (CF₃) group is preeminent, valued for its profound ability to modulate a molecule's physicochemical and pharmacokinetic properties. When appended to an amine at the α-position, this group creates the α-trifluoromethyl amine moiety—a building block that offers a unique and powerful combination of features. This guide provides an in-depth exploration of α-trifluoromethyl amines, from their fundamental properties and synthesis to their strategic deployment in drug discovery. We will dissect the causal relationships behind their utility, provide validated experimental frameworks, and examine a real-world case study to illustrate their transformative potential.

The Strategic Value of the α-Trifluoromethyl Group: A Paradigm Shift in Amine Properties

The introduction of a trifluoromethyl group adjacent to a nitrogen atom is not a trivial substitution; it fundamentally alters the electronic and steric nature of the amine, bestowing properties that are highly desirable in drug design. The rationale for employing this motif is rooted in its ability to fine-tune key parameters that govern a drug's efficacy and safety profile.

Modulation of Basicity (pKa)

The primary and most predictable effect of the α-CF₃ group is a dramatic reduction in the basicity of the amine.[1] The three fluorine atoms exert a powerful electron-withdrawing inductive effect, pulling electron density away from the nitrogen atom's lone pair and making it significantly less available for protonation. This typically results in a pKa reduction of several units compared to the non-fluorinated analogue.[2][3]

-

Causality: This lowered pKa is critical for medicinal chemists. Many biological targets reside in environments where a high degree of ionization is undesirable for membrane permeability. By tuning the pKa, a molecule's ionization state at physiological pH (≈7.4) can be optimized to enhance cell penetration and reduce off-target interactions at ion channels.[2] Furthermore, this reduced basicity can mimic the hydrogen-bonding character of an amide, allowing the α-trifluoromethyl amine to serve as a proteolysis-resistant amide bioisostere.[2][4]

Enhancement of Lipophilicity (LogP)

The CF₃ group is significantly more lipophilic than a hydrogen atom or a methyl group. Its introduction invariably increases the octanol-water partition coefficient (LogP) of the parent molecule.[3][5]

-

Causality: Increased lipophilicity can improve a compound's ability to cross cellular membranes and access lipophilic binding pockets within target proteins.[5] This can lead to enhanced potency and improved oral bioavailability. However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and potential off-target toxicity.[3]

Improvement of Metabolic Stability

One of the most compelling reasons to incorporate a CF₃ group is to enhance metabolic stability.[5][6] The carbon-fluorine bond is one of the strongest in organic chemistry (≈116 kcal/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which readily cleave weaker carbon-hydrogen bonds (≈99 kcal/mol).[6][7]

-

Causality: By replacing a metabolically labile C-H bond at the α-position with a robust C-CF₃ group, chemists can effectively block a primary site of metabolic attack. This "metabolic switching" reduces the rate of clearance, increases the drug's half-life, and leads to a more predictable pharmacokinetic profile.[6][8]

Logical Framework: The Impact of α-Trifluoromethylation

The decision to incorporate an α-trifluoromethyl amine is a strategic choice driven by the need to optimize multiple molecular properties simultaneously.

Caption: Strategic implications of introducing an α-CF₃ group to an amine.

Quantitative Physicochemical Data

The theoretical benefits of α-trifluoromethylation are validated by empirical data. The following tables provide a comparative analysis of key physicochemical properties.

Table 1: Comparative Physicochemical Properties of Amines

| Compound | Structure | pKa (of Conjugate Acid) | LogP | Rationale for Change |

|---|---|---|---|---|

| Benzylamine | Ph-CH₂-NH₂ | 9.33[3] | 1.09[3] | Baseline |

| 4-(Trifluoromethyl)benzylamine | 4-CF₃-Ph-CH₂-NH₂ | 8.60 (Predicted)[3] | 1.66[3] | The remote CF₃ group's inductive effect slightly lowers pKa while increasing lipophilicity. |

| Cyclohexylamine | c-Hex-NH₂ | 10.64 | 1.49 | Baseline |

| 1-(Trifluoromethyl)cyclohexylamine | 1-CF₃-c-Hex-NH₂ | ≈ 5.5 [1] | ≈ 2.4 (amide model)[1] | The α-CF₃ group causes a profound drop in basicity (>5 pKa units) and a significant increase in lipophilicity. |

Table 2: Impact on In Vitro Metabolic Stability

| Parameter | Molecule with Labile Methyl Group (e.g., -CH₂-NH₂) | Molecule with α-CF₃ Group (e.g., -C(CF₃)H-NH₂) | Rationale for Change |

|---|---|---|---|

| Primary Metabolic Pathway | Oxidation at the α-carbon by CYP enzymes. | Oxidation at the α-carbon is blocked. Metabolism shifts to less favorable sites.[6] | The high C-F bond energy prevents enzymatic cleavage at the α-position.[5][6] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | CLᵢₙₜ is a direct measure of metabolic capacity; blocking a primary pathway reduces it.[6] |

| In Vitro Half-life (t₁/₂) | Shorter | Longer | A reduced rate of metabolism leads to slower clearance and a longer half-life.[6] |

Synthesis of Chiral α-Trifluoromethyl Amines: Key Methodologies

The synthesis of chiral α-trifluoromethyl amines is a significant area of research, as stereochemistry often plays a crucial role in a drug's biological activity.[2][4] The most prevalent and powerful strategies involve the construction and subsequent transformation of trifluoromethyl-substituted imines.[9][10]

General Synthetic Workflow via Trifluoromethyl Imines

A robust and convergent approach begins with the condensation of a trifluoromethyl ketone with a primary amine to form a trifluoromethyl imine (or ketimine). This intermediate is then subjected to a stereoselective transformation, most commonly a reduction or a nucleophilic addition, to establish the chiral center.[2][9]

Caption: Convergent synthesis of chiral α-trifluoromethyl amines via a common imine intermediate.

Representative Protocol: Asymmetric Transfer Hydrogenation of a Trifluoromethyl Imine

This protocol is a representative example based on methodologies developed for the asymmetric reduction of trifluoromethylated imines using a chiral catalyst and a hydrogen source.[9][11]

Objective: To synthesize an enantioenriched α-trifluoromethyl amine via catalytic transfer hydrogenation.

Materials:

-

Trifluoromethyl imine substrate (1.0 eq)

-

Chiral Catalyst (e.g., a BINOL-derived phosphoric acid or a transition metal complex, 1-5 mol%)[9]

-

Hydrogen Source (e.g., Hantzsch ester, catecholborane, or an alcohol like isopropanol)[9][11]

-

Anhydrous, inert solvent (e.g., Toluene, Dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

Methodology:

-

Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the trifluoromethyl imine substrate (e.g., 0.5 mmol) and the chiral catalyst (e.g., 0.01 mmol, 2 mol%).

-

Solvent Addition: Add anhydrous solvent (e.g., 2.5 mL) via syringe and stir the mixture at the desired temperature (e.g., room temperature or cooled to 0 °C).

-

Initiation: Add the hydrogen source (e.g., Hantzsch ester, 1.2 eq) to the reaction mixture in one portion.

-

Reaction Monitoring: Stir the reaction at the specified temperature for the required time (e.g., 12-48 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting imine is consumed.

-

Workup: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Analysis: Characterize the final product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Self-Validation: The success of this protocol is validated by achieving high conversion of the starting material, a high isolated yield of the desired amine, and, most critically, a high enantiomeric excess as determined by chiral HPLC, confirming the efficacy of the asymmetric catalyst.

Case Study: Trifluoromethyl-Celecoxib (TFM-C) - Beyond COX-2 Inhibition

The story of Celecoxib, a selective COX-2 inhibitor, and its trifluoromethyl analogue provides a compelling case study in how modifying a single functional group can not only alter potency but also uncover entirely new mechanisms of action.

Celecoxib contains a p-tolyl (para-methylphenyl) group. Researchers synthesized an analogue, TFM-C, where this methyl group was replaced by a trifluoromethyl group.[12]

-

The Expected Outcome: A medicinal chemist might hypothesize that this substitution would block the metabolic oxidation of the methyl group, thereby increasing the drug's half-life.

-

The Experimental Reality: The substitution of -CH₃ with -CF₃ had a profound and unexpected effect on the drug's primary biological activity. The COX-2 inhibitory activity of TFM-C was drastically reduced by 205-fold compared to Celecoxib.[12]

-

A New Discovery: Despite its poor COX-2 inhibition, TFM-C was found to be a more potent inhibitor of autoimmune arthritis in animal models than Celecoxib itself.[12] Further investigation revealed that TFM-C operates through a completely different, COX-2-independent mechanism. It suppresses the activation of innate immune cells like macrophages and mast cells.[12]

Causality and Insight: This case study is a powerful illustration of the non-obvious outcomes in drug design. The decision to introduce the CF₃ group, perhaps initially conceived to improve pharmacokinetics, led to a molecule with a new and potentially more desirable therapeutic mechanism for treating arthritis, divorced from the cardiovascular risks associated with COX-2 inhibition.[12] It underscores the principle that even a single, well-understood functional group modification can lead to unpredictable and valuable shifts in pharmacology.

Protocol: In Vitro Liver Microsomal Stability Assay

To experimentally validate the claim that α-trifluoromethylation enhances metabolic stability, a standard in vitro assay is employed. This protocol is based on established methods.[6]

Objective: To assess the metabolic stability of a test compound by measuring its rate of disappearance in the presence of human liver microsomes.

Materials:

-

Test Compounds (e.g., parent amine and its α-CF₃ analogue)

-

Positive Control (a compound with known high clearance, e.g., Verapamil)

-

Human Liver Microsomes (HLM)

-

Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (Cofactor for CYP enzymes)

-

Ice-cold "Stop Solution" (e.g., Acetonitrile with an internal standard for LC-MS/MS analysis)

-

96-well plates, incubator, centrifuge, LC-MS/MS system

Methodology:

-

Preparation: Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO).

-

Incubation Mixture: In a 96-well plate, prepare the main incubation mixture containing phosphate buffer and HLM. Pre-warm the plate to 37 °C.

-

Initiation of Reaction: To initiate the metabolic reaction, add the NADPH regenerating system to the wells. Immediately after, add a small volume of the test compound stock solution to achieve the final desired concentration. Time points (e.g., 0, 5, 15, 30, 60 minutes) are started.

-

Quenching: At each designated time point, transfer an aliquot of the incubation mixture to a separate plate containing the ice-cold stop solution. The 0-minute time point serves as the initial concentration baseline (100%).

-

Sample Processing: Vortex the quenched plate to mix, then centrifuge at high speed (e.g., 4000 rpm for 20 min at 4 °C) to precipitate the proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.

Self-Validation: The protocol is validated by the rapid disappearance of the positive control compound, confirming enzymatic activity. A successful experiment will demonstrate a significantly longer calculated half-life for the α-trifluoromethylated analogue compared to its parent compound, providing quantitative evidence of enhanced metabolic stability.

Conclusion

Alpha-trifluoromethyl amines are far more than simple fluorinated analogues; they are sophisticated building blocks that provide medicinal chemists with a powerful toolkit to address fundamental challenges in drug design. Through the predictable modulation of basicity, lipophilicity, and metabolic stability, these motifs allow for the rational optimization of a lead compound's pharmacokinetic and pharmacodynamic profile. As synthetic methodologies for their stereoselective preparation continue to advance, the strategic deployment of α-trifluoromethyl amines is set to become an even more integral component in the development of next-generation therapeutics. The insights gained from their application, as exemplified by the TFM-C case study, highlight the immense potential for discovery that lies within the nuanced art of molecular design.

References

-

Onyeagusi, C. I., & Malcolmson, S. J. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis, 10(21), 12507–12536. [Link]

-

Chen, W., Chen, W., Yang, Q., & Peng, Y. (2026). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2005). Nucleophilic Trifluoromethylation of Imines Using the CF 3 I/TDAE Reagent. The Journal of Organic Chemistry, 70(11), 4463–4467. [Link]

-

Malcolmson Lab. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Scholars@Duke. [Link]

-

Wu, Y., & Deng, L. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Journal of the American Chemical Society, 134(35), 14332–14335. [Link]

-

Fustero, S., et al. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 144(6), 2733–2743. [Link]

-

Prakash, G. K. S., et al. (2015). Nucleophilic Trifluoromethylation of Imines under Acidic Conditions. Request PDF on ResearchGate. [Link]

-

Park, S. H., et al. (2013). A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation. Arthritis Research & Therapy, 15(5), R118. [Link]

-

Magnier, E., & Langlois, B. R. (2017). The main and recent syntheses of the N-CF3 motif. Comptes Rendus Chimie, 20(6), 636-646. [Link]

-

Mykhailiuk, P. K. (2021). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. [Link]

-

Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: Pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 22(5), 385–395. [Link]

-

MedChemica. (2021). BucketListPapers 66/100: The First Case Study – Celecoxib. MedChemica Blog. [Link]

-

Arnold, F. H., et al. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society. [Link]

-

Brewood, C. T., et al. (2026). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education. [Link]

-

Scott, P. J. H. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 63(13), 6651–6679. [Link]

-

Al-Suwaidan, I. A., et al. (2022). Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7. Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2275-2290. [Link]

-

Gouverneur, V., et al. (2026). Synthesis and Biological Evaluation of N–CF3 Diaryl Amines. ResearchGate. [Link]

-

Istrate, A., & Ferreira, M. U. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. [Link]

-

Fustero, S., et al. (2022). Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. University of Rochester. [Link]

-

Reddy, B. V. S., & Kumar, A. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1245. [Link]

-

Mykhailiuk, P. K. (2020). Key compounds of this work shown in the LogP–pKa(H) plot. ResearchGate. [Link]

-

Park, B. K., & Kitteringham, N. R. (1994). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 34, 119-144. [Link]

-

Chen, W., et al. (2016). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers. [Link]

-

Wu, Y., & Deng, L. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Journal of the American Chemical Society. [Link]

-

Wu, Y., & Deng, L. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Journal of the American Chemical Society. [Link]

-

Chen, Q., et al. (2021). Asymmetric Transfer Hydrogenation of Trifluoromethylated Imines to Chiral α‐Trifluoromethylated Amines With Alcohol as The Hydrogen Source. Chemistry – An Asian Journal, 16(14), 1836-1840. [Link]

-

Mykhailiuk, P. K. (2019). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. annualreviews.org [annualreviews.org]

- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization and Safety Profile: 1-(Trifluoromethyl)cyclohexan-1-amine

Part 1: Executive Technical Summary

1-(Trifluoromethyl)cyclohexan-1-amine (CAS: 134424-35-4 for free base; 116632-39-4 for HCl salt) is not merely a fluorinated building block; it is a strategic conformational lock and metabolic blocker .

In drug design, this scaffold serves as a bioisostere for the tert-butyl or gem-dimethyl group, but with a critical electronic twist. The electron-withdrawing nature of the trifluoromethyl (

Core Value Proposition

-

Metabolic Stability: The

group blocks cytochrome P450 oxidation at the -

Modulation: Shifts basicity from

-

Lipophilicity: Increases

, enhancing blood-brain barrier (BBB) penetration potential.

Part 2: Physicochemical Profile & Comparative Data[1][2][3]

The following table contrasts the target molecule with its non-fluorinated parent to highlight the "Fluorine Effect."

| Property | Cyclohexylamine (Parent) | 1-(Trifluoromethyl)cyclohexan-1-amine | Implication for Drug Design |

| Molecular Weight | 99.17 g/mol | 167.17 g/mol | Increased mass, but high F-content efficiency. |

| Basicity ( | 10.64 (Strong Base) | ~5.8 – 6.2 (Weak Base) | CRITICAL: Less protonated at pH 7.4; higher passive permeability. |

| Electronic Character | Nucleophilic | Deactivated Nucleophile | Slower reaction kinetics in amide couplings; requires potent coupling agents. |

| Steric Profile | Moderate | High (Bulky) | The |

| Lipophilicity ( | 1.49 | ~2.3 – 2.5 | Enhanced distribution into lipid bilayers. |

Visualizing the Mechanism: The Fluorine Effect

The diagram below illustrates how the

Figure 1: Mechanistic impact of the

Part 3: Comprehensive Safety Data (SDS)

Hazard Classification (GHS):

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[2][3]

Emergency Response Protocols

-

Inhalation: Move to fresh air immediately. If pulmonary edema is suspected (delayed onset possible due to fluorine components), administer oxygen and observe for 24 hours.

-

Skin Contact: IMMEDIATE ACTION REQUIRED. Wash with polyethylene glycol 400 (PEG 400) if available, or copious water for >15 minutes. Fluorinated amines can be lipophilic, aiding dermal absorption.

-

Eye Contact: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses.[4] Do not neutralize with acids.

Handling & Storage (The "Carbamate Trap")

While less basic than cyclohexylamine, 1-(trifluoromethyl)cyclohexan-1-amine is still susceptible to reacting with atmospheric

-

Storage Atmosphere: Store under Argon or Nitrogen .

-

Temperature: 2–8°C (Refrigerate).

-

Container: Tightly sealed glass or Teflon-lined containers. Avoid metal containers if moisture is present (corrosion risk).

Part 4: Synthetic Protocols & Sourcing

Sourcing Strategy

-

Commercial Availability: Often sold as the Hydrochloride Salt (CAS: 116632-39-4) to prevent volatility and carbonate formation.

-

Free Base Preparation: If the salt is purchased, liberate the free base immediately prior to use:

-

Suspend salt in

(DCM). -

Wash with saturated

(aq). Note: Do not use strong hydroxide (NaOH) for prolonged periods as -

Dry organic layer over

and concentrate.

-

Synthesis Workflow (In-House)

If commercial stock is unavailable, the most reliable route is the Curtius Rearrangement of 1-(trifluoromethyl)cyclohexanecarboxylic acid.

Protocol:

-

Activation: Dissolve 1-(trifluoromethyl)cyclohexanecarboxylic acid (1.0 eq) in Toluene. Add Triethylamine (1.5 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq).

-

Rearrangement: Heat to 80°C for 2 hours. Evolution of

gas indicates formation of the isocyanate intermediate. -

Hydrolysis: Add tert-Butanol (excess) to trap as the Boc-protected amine, or add aqueous HCl to hydrolyze directly to the amine salt.

-

Purification: The free amine is volatile. Isolate as the HCl salt via precipitation from Ether/HCl.

Part 5: Application Guide - Amide Coupling

Challenge: The

Recommended Protocol (High-Yield System):

| Component | Recommendation | Rationale |

| Coupling Agent | HATU or T3P (Propylphosphonic anhydride) | High reactivity required to overcome low amine nucleophilicity. |

| Base | DIPEA (3.0 eq) | Must be non-nucleophilic. |

| Solvent | DMF or DMAc | Polar aprotic solvents facilitate the attack of the deactivated amine. |

| Temperature | 50°C - 60°C | Thermal energy is often needed to overcome the activation barrier. |

Experimental Workflow Diagram

This decision tree guides the researcher through the optimal coupling strategy.

Figure 2: Decision matrix for amide coupling with deactivated

References

-

Schoenebeck, F., et al. (2012). "Trifluoromethylation of amides and orbital interactions." Journal of the American Chemical Society.

-

Prakash, G. K. S., & Olah, G. A. (2011). "Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent." Chemical Reviews.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

PubChem Compound Summary. (2024). "1-(Trifluoromethyl)cyclohexan-1-amine."[5] National Center for Biotechnology Information.

-

Sigma-Aldrich (Merck). "Safety Data Sheet: Fluorinated Amines Generic Protocols."

Sources

Bioisosteric Replacement Using the 1-(Trifluoromethyl)cyclohexyl Group: A Strategic Guide for Medicinal Chemistry

Executive Summary

The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a defining paradigm shift in modern medicinal chemistry. Increasing the fraction of sp³ carbons (Fsp³) within a drug candidate heavily correlates with improved aqueous solubility, reduced off-target promiscuity, and enhanced overall clinical success rates[1]. Among emerging 3D pharmacophores, the 1-(trifluoromethyl)cyclohexyl group stands out as an exceptionally robust bioisostere. By combining the conformational flexibility and spatial volume of a cyclohexane ring with the profound electronic and steric shielding of a trifluoromethyl (-CF₃) group, this moiety serves as a superior replacement for phenyl rings, tert-butyl groups, and even aliphatic nitro groups[2].

Mechanistic Rationale & Physicochemical Profiling

As an Application Scientist, it is crucial to understand why a bioisostere works, not just that it works. The 1-(trifluoromethyl)cyclohexyl group outperforms traditional moieties in specific microenvironments due to three causal factors:

-

Metabolic Shielding (Causality of Stability): Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings (leading to toxic epoxides/phenols) or exposed tertiary/benzylic carbons. The -CF₃ group exerts a powerful electron-withdrawing effect (-I effect) that deactivates adjacent bonds toward oxidative metabolism. Positioned at the 1-position of a cyclohexyl ring, it completely blocks oxidation at the vulnerable tertiary carbon.

-

Lipophilic Modulation (Causality of Affinity): The -CF₃ group is highly lipophilic. When combined with the hydrophobic cyclohexyl ring, it creates a "greasy" pocket-filling motif that strongly drives binding affinity via the hydrophobic effect, making it an ideal bioisostere for bulky tert-butyl or substituted phenyl groups.

-

Receptor Interaction (Causality of Specificity): Cyclohexyl rings can engage in favorable van der Waals interactions with aromatic amino acid side chains in target proteins, mimicking the spatial occupancy of a phenyl ring without the liability of π-π stacking-induced aggregation[3]. Furthermore, in specific allosteric modulators, the -CF₃ group has successfully mimicked the dipole and binding interactions of an aliphatic nitro (-NO₂) group while drastically improving metabolic stability[2].

Table 1: Comparative Physicochemical Profiling

| Property | Phenyl Ring | tert-Butyl Group | 1-(Trifluoromethyl)cyclohexyl |

| Hybridization | sp² (Planar) | sp³ (3D) | sp³ (3D) |

| Electronic Effect | Neutral / Weakly Donating | Electron Donating (+I) | Strongly Electron Withdrawing (-I) |

| Metabolic Liability | High (Aromatic oxidation) | Moderate (Aliphatic oxidation) | Very Low (Sterically & electronically blocked) |

| Solubility Impact | Poor (Promotes aggregation) | Moderate | Good (Breaks planarity, high Fsp³) |

| Typical Bioisosteric Use | Core scaffold / Hydrophobic tail | Hydrophobic anchor | Phenyl, tert-Butyl, or Aliphatic Nitro replacement |

Experimental Protocols: Synthesis & Validation

To incorporate the 1-(trifluoromethyl)cyclohexyl moiety into a drug scaffold, medicinal chemists typically begin with the nucleophilic trifluoromethylation of cyclohexanone. The following protocol is designed as a self-validating system to ensure high fidelity during synthesis.

Step-by-Step Methodology: Synthesis of 1-(Trifluoromethyl)cyclohexanol

-

Preparation & Initiation:

-

Action: Dissolve cyclohexanone (1.0 eq) and Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent) (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C.

-

Causality: Anhydrous conditions are critical because TMSCF₃ is highly moisture-sensitive and will prematurely hydrolyze to fluoroform (CHF₃) in the presence of water, killing the reaction yield.

-

-

Catalytic Activation:

-

Action: Add a catalytic amount (0.05 eq) of Tetrabutylammonium fluoride (TBAF) dropwise.

-

Causality: The fluoride anion acts as an initiator, attacking the silicon atom of TMSCF₃ to form a reactive pentacoordinate silicate intermediate. This intermediate transfers the strongly nucleophilic [CF₃]⁻ equivalent to the electrophilic carbonyl carbon of the cyclohexanone.

-

-

Propagation & Monitoring (Self-Validation):

-

Action: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Self-Validation: Do not rely on Thin-Layer Chromatography (TLC), as both the starting material and product lack strong UV chromophores. Instead, take an aliquot for ¹⁹F NMR. The disappearance of the TMSCF₃ signal (approx. -67 ppm) and the emergence of a new singlet for the TMS-protected 1-(trifluoromethyl)cyclohexyl ether (approx. -75 to -80 ppm) definitively confirms quantitative conversion.

-

-

Deprotection:

-

Action: Add 1M HCl (aqueous) or excess TBAF (1.5 eq) and stir for 1 hour to cleave the silyl ether.

-

Causality: The O-Si bond is highly labile to acid/fluoride, whereas the newly formed C-CF₃ bond is exceptionally stable. This selectively yields the free tertiary alcohol, 1-(trifluoromethyl)cyclohexanol, which can be further functionalized (e.g., via Ritter reaction to form an amine)[4].

-

Step-by-step synthetic workflow from cyclohexanone to 1-(trifluoromethyl)cyclohexanol.

Applications in Drug Design: Pathway Optimization

The strategic insertion of this moiety directly alters the pharmacokinetic fate of a drug. Traditional lipophilic groups like tert-butyl or unsubstituted phenyls are rapidly recognized by hepatic CYP450 enzymes. The enzymes abstract a hydrogen atom or perform epoxidation, leading to rapid clearance or the generation of reactive, toxic metabolites.

By replacing these groups with the 1-(trifluoromethyl)cyclohexyl bioisostere, the molecule gains a "steric and electronic shield." The bulky, highly electronegative CF₃ group repels the oxidative machinery of CYP450, effectively dead-ending the metabolic pathway and drastically prolonging the drug's half-life without sacrificing target binding affinity.

Metabolic pathway comparing traditional moieties versus the 1-(CF3)cyclohexyl bioisostere.

Conclusion

The 1-(trifluoromethyl)cyclohexyl group is a masterclass in rational drug design. By leveraging the 3D spatial characteristics of the cyclohexyl ring and the metabolic invulnerability provided by the trifluoromethyl group, medicinal chemists can rescue lead compounds suffering from poor pharmacokinetic profiles or high toxicity. As the industry continues to prioritize Fsp³ and metabolic stability, this bioisostere will remain a critical tool in the optimization phase of drug discovery.

References

-

Tseng, C.-C., et al. "The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators." NIH PubMed Central. URL:[Link]

-

"Three-dimensional saturated C(sp3)-rich bioisosteres for benzene." NIH PubMed Central. URL:[Link]

-

"Applications of Bioisosteres in the Design of Biologically Active Compounds." ResearchGate. URL: [Link]

-

"Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method." Domainex. URL:[Link]

Sources

- 1. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]

Fluorinated Cyclohexyl Amine Derivatives: A Scaffold of Strategic Importance in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to provide a comprehensive technical overview of fluorinated cyclohexyl amine derivatives. This scaffold has emerged as a powerful tool for medicinal chemists, offering a unique convergence of conformational rigidity, metabolic stability, and tunable physicochemical properties. We will explore the fundamental rationale behind its use, practical synthetic strategies, and its successful application in contemporary drug discovery programs.

The Strategic Advantage of Fluorine in the Cyclohexylamine Scaffold

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry, with approximately 20-25% of all marketed pharmaceuticals containing at least one fluorine atom.[1][2][3] When applied to the conformationally rich cyclohexylamine framework, fluorine's unique properties are amplified, providing solutions to common drug development challenges.

Mastering Physicochemical Properties: pKa, Lipophilicity, and Solubility

The potent electron-withdrawing nature of fluorine profoundly influences the basicity (pKa) of the neighboring amine group.[4] This modulation is critical for optimizing a drug candidate's ionization state at physiological pH, which directly impacts its solubility, membrane permeability, and potential for off-target interactions (e.g., hERG channel binding).[5]

Furthermore, fluorine's introduction allows for fine-tuning of lipophilicity, a key parameter in the ADME (Absorption, Distribution, Metabolism, and Excretion) profile. While fluorination of an aromatic ring typically increases lipophilicity, fluorination of aliphatic systems like cyclohexane can either increase or decrease it depending on the substitution pattern, offering a level of control not easily achieved with other substituents.[6][7] This allows chemists to balance potency with desirable pharmacokinetic (PK) properties.[2][8]

Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Cyclohexylamine Analogues

| Compound | Substitution Pattern | Calculated pKa (Amine) | Calculated LogP | Rationale for Change |

|---|---|---|---|---|

| Cyclohexylamine | None | ~10.6 | ~1.49 | Baseline reference. |

| 4-Fluorocyclohexylamine | Equatorial Fluorine | ~10.2 | ~1.60 | Inductive effect of fluorine lowers basicity. Minimal impact on LogP. |

| 4,4-Difluorocyclohexylamine | Gem-Difluoro | ~9.7 | ~1.75 | Stronger inductive effect from two fluorines significantly reduces pKa. Increased lipophilicity. |

| cis-2-Fluorocyclohexylamine | Axial Fluorine | ~9.9 | ~1.55 | Gauche interactions and through-space effects lower pKa more than a distal fluorine. |

Note: Values are estimations based on standard computational models and serve for comparative purposes.

Conformational Control: The Power of Stereoelectronic Effects

The cyclohexane ring exists predominantly in a low-energy chair conformation. The placement of substituents in either axial or equatorial positions dictates the molecule's three-dimensional shape, which is paramount for precise binding to a biological target. Fluorine's unique stereoelectronic effects can be harnessed to lock the ring into a desired conformation.

Due to the high polarity of the C-F bond, electrostatic and hyperconjugative interactions can stabilize otherwise unfavorable conformations.[9][10][11] For instance, a fluorine atom can exhibit a gauche preference relative to an adjacent electron-withdrawing group, an effect that can be exploited to control the orientation of the amine substituent and other pharmacophoric features.[12][13] This conformational rigidity reduces the entropic penalty upon binding to a receptor, often leading to enhanced potency and selectivity.[8][14]

Figure 1: Conformational control in a 4-fluorocyclohexylamine.

Enhancing Metabolic Stability

A primary reason for drug candidate failure is rapid metabolic breakdown, often by Cytochrome P450 (CYP) enzymes in the liver.[14] These enzymes typically work by oxidizing electron-rich C-H bonds. The C-F bond is the strongest single bond in organic chemistry and is exceptionally resistant to enzymatic cleavage.[15][16]

By strategically placing fluorine atoms at positions susceptible to metabolic attack (so-called "metabolic soft spots"), chemists can effectively "shield" the molecule from degradation.[14][15] This increases the drug's half-life and bioavailability, potentially leading to a lower required dose and reduced patient-to-patient variability.[6][8]

Figure 2: Fluorine as a metabolic shield.

Core Synthetic Methodologies

The reliable synthesis of fluorinated cyclohexyl amine derivatives is crucial for their exploration in drug discovery. The most robust and widely used approach involves the preparation of a fluorinated cyclohexanone intermediate followed by reductive amination.[17][18]

Synthesis of Fluorinated Cyclohexanone Building Blocks

The key to the entire process is the efficient synthesis of the ketone precursor. Several methods exist, with the choice depending on the desired fluorination pattern.

-

Deoxyfluorination of Hydroxyketones: Commercially available hydroxycyclohexanones can be fluorinated using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®. This method is effective for producing monofluorinated ketones.

-

Electrophilic Fluorination of Enol Ethers: Silyl enol ethers of cyclohexanone can be treated with an electrophilic fluorine source, such as Selectfluor® (F-TEDA-BF4), to introduce fluorine at the α-position.[19]

-

Ring-Opening of Epoxides: The opening of cyclohexene oxide or related epoxides with a fluoride source like hydrogen fluoride-pyridine (HF-Pyridine) can yield fluorohydrins, which are then oxidized to the corresponding ketone.[20][21]

Protocol: Reductive Amination of 4,4-Difluorocyclohexanone

This protocol provides a self-validating system for the synthesis of 4,4-difluorocyclohexylamine, a common building block. The success of the reaction is easily monitored by Thin Layer Chromatography (TLC) and confirmed by NMR and Mass Spectrometry.

Materials & Reagents:

-

4,4-Difluorocyclohexanone

-

Ammonium Acetate (NH₄OAc)

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH), Anhydrous

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add 4,4-difluorocyclohexanone (1.0 eq) and anhydrous Methanol (approx. 0.2 M concentration).

-

Imine Formation: Add ammonium acetate (10.0 eq) to the solution. Stir the mixture at room temperature for 1 hour. Causality: The large excess of the ammonia source drives the equilibrium towards the formation of the intermediate imine, which is necessary for the subsequent reduction.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 10 minutes. Causality: NaBH₃CN is a mild reducing agent that selectively reduces the protonated imine over the ketone starting material, minimizing side reactions. The slow addition at low temperature controls the reaction rate and prevents potential exotherms.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC, observing the consumption of the ketone starting material.

-

Work-up: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between DCM and saturated NaHCO₃ solution.

-

Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers. Causality: The basic work-up deprotonates the product amine, increasing its solubility in the organic solvent for efficient extraction.

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude amine by flash column chromatography on silica gel or by distillation to afford the pure fluorinated cyclohexyl amine derivative.

Figure 3: Synthetic workflow for fluorinated cyclohexylamine.

Essential Characterization Techniques

Confirming the structure and purity of the synthesized derivatives is non-negotiable. While standard techniques like ¹H and ¹³C NMR are used, ¹⁹F NMR is the most powerful and definitive tool for analyzing these compounds.

¹⁹F NMR Spectroscopy

Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR analysis.[22] Key advantages include:

-

Wide Chemical Shift Range: The chemical shift range for ¹⁹F is much larger than for ¹H, leading to excellent signal dispersion and minimal peak overlap, even in complex molecules.[22][23]

-

No Background Signal: Naturally occurring organofluorine compounds are extremely rare, meaning spectra are free from endogenous background signals.[24][25]

-

Coupling Information: ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants provide rich structural information about the fluorine's environment, helping to confirm stereochemistry and connectivity.[10][23]

A typical ¹⁹F NMR spectrum will provide a distinct signal for each unique fluorine environment, and the splitting patterns will confirm its proximity to protons and other fluorine atoms.[26]

Case Studies: Fluorinated Cyclohexylamines in Approved Drugs

The theoretical benefits of this scaffold are validated by its incorporation into successful, marketed drugs. The fluorinated cycloalkyl motif is present in several important medicines, demonstrating its value in achieving the desired balance of potency, selectivity, and pharmacokinetics.[17]

-

Sitafloxacin: An advanced fluoroquinolone antibiotic, Sitafloxacin contains a fluorinated cyclopropylamine side chain. While not a cyclohexane, it demonstrates the principle of using a fluorinated alicyclic amine to improve properties. The fluorine atom enhances the compound's spectrum of activity.[14]

-

Ivosidenib: An inhibitor of isocitrate dehydrogenase 1 (IDH1) used to treat acute myeloid leukemia, Ivosidenib incorporates a fluorinated cyclohexane ring, highlighting the utility of the scaffold in modern oncology drug design.[17]

-

Maraviroc: An antiretroviral drug used to treat HIV infection, Maraviroc features a difluorinated cyclohexane moiety. This group was critical for achieving the required binding affinity and favorable pharmacokinetic profile.[17]

Conclusion and Future Outlook

Fluorinated cyclohexyl amine derivatives represent a privileged scaffold in medicinal chemistry. The strategic incorporation of fluorine allows for unparalleled control over a molecule's physicochemical properties, conformational presentation, and metabolic fate. By mastering the synthesis and understanding the underlying principles of fluorine's effects, drug discovery teams can more effectively address common challenges related to potency, selectivity, and pharmacokinetics. As synthetic methodologies for creating more complex and diverse fluorination patterns continue to advance, the application of these powerful building blocks in the design of next-generation therapeutics is set to expand even further.[27]

References

- Fluorine in drug discovery: Role, design and case studies. World Journal of Biology Pharmacy and Health Sciences.

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.

- Yuriy, S. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM.

- Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific.

- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery.

- Al-Maharik, N. (2019). Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. Molecules.

- Mykhailiuk, P. K. (2021). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv.

- Gill, H., et al. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

- Inoue, M., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega.

- Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. University of Michigan.

- Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery.

- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.

- Thrasher, K. (2020). Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. Purdue University.

- Schuler, M., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry.

- Juhasz, M., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- Kamble, O., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Chemistry.

- Alfa Chemistry. Reasons and Status of Organofluorine Compounds As Drugs. Alfa Chemistry.

- Tavasli, M., et al. (2020). Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. The Journal of Organic Chemistry.

- Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Angewandte Chemie International Edition.

- ResearchGate. (2017). Nonselective ring opening of cyclohexyl‐substituted oxirane (±)‐59. ResearchGate.

- AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.com.

- ResearchGate. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate.

- Al-Sanea, M. M., et al. (2020). Fluorinated CRA13 analogues: Synthesis, in vitro evaluation, radiosynthesis, in silico and in vivo PET study. Bioorganic Chemistry.

- ResearchGate. (2002). Nucleophilic Fluorination by Selective Ring-Opening of α-Halooxiranes. ResearchGate.

- Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.

- Carreira, E. M., et al. (2014). Fluorine conformational effects in enantioselective organocatalytic reaction design. ETH Zurich Research Collection.

- Recent Developments on Synthesis of Organofluorine Compounds Using Green Approaches. (2023). Current Green Chemistry.

- Structure Determin

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

- Dalpozzo, R., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals.

- Linclau, B., et al. (2019). Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. Chemistry – A European Journal.

- Chang, Z., et al. (2024). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review.

- Synthesis and Applications of Fluorine-Containing Bridged Bicyclic Compounds. (2024). Chemistry – A European Journal.

- ResearchGate. (2017). An anomalous effect of fluorine on the conformational equilibrium of 2-fluorocyclohexane-1,3-dione.

- Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. (2024). The Journal of Organic Chemistry.

- Novel method to synthesise valuable fluorinated drug compounds. (2025). NUS Chemistry.

- Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. (2025). HIMS.

- Novel method to synthesize valuable fluorinated drug compounds. (2025). chemeurope.com.

- Mykhailiuk, P. K. (2022). FDA‐approved drugs containing fluorinated cycloalkane motifs. ResearchGate.

- Wang, J. (2021). Fluorine-containing drugs approved by the FDA in 2019. Acta Pharmaceutica Sinica B.

- Ring-Opening Fluorination of Bicyclic Azaarenes. (2022). ChemRxiv.

- Prakash, G. K. S., et al. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Journal of Fluorine Chemistry.

- Conformational impact of structural modifications in 2-fluorocyclohexanone. (2017). Beilstein Journal of Organic Chemistry.

- Dalpozzo, R., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules.

- Mykhailiuk, P. K. (2023). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. academic.oup.com [academic.oup.com]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. researchgate.net [researchgate.net]

- 10. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Research Collection | ETH Library [research-collection.ethz.ch]

- 13. Conformational impact of structural modifications in 2-fluorocyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. apolloscientific.co.uk [apolloscientific.co.uk]